molecular formula C24H24F2N4O2 B2652492 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide CAS No. 1251683-72-3

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide

Cat. No.: B2652492
CAS No.: 1251683-72-3
M. Wt: 438.479
InChI Key: KCNCKSPIAMLWKN-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with a primary research focus on its activity against CDK2 and CDK5. This compound is structurally related to the well-characterized CDK inhibitor Roscovitine (Seliciclib), featuring a modified scaffold designed to enhance potency and selectivity. Its core mechanism of action involves binding to the ATP-binding pocket of target CDKs, thereby preventing phosphorylation of downstream substrates and inducing cell cycle arrest, predominantly at the G1/S and G2/M checkpoints. Due to this mechanism, it serves as a critical chemical probe in oncological research for investigating the role of CDK2 in cellular proliferation and for studying diseases characterized by dysregulated cell cycle progression. The compound is frequently utilized in in vitro studies to explore synthetic lethality in specific cancer genotypes and to understand the consequences of CDK5 inhibition in neurological contexts, such as in Alzheimer's disease models. Its value to the research community lies in its utility for dissecting complex CDK signaling networks, validating CDKs as therapeutic targets, and serving as a starting point for the structure-based design of next-generation kinase inhibitors.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-16-28-22-9-10-29(13-17-5-3-2-4-6-17)14-20(22)24(32)30(16)15-23(31)27-12-18-7-8-19(25)11-21(18)26/h2-8,11H,9-10,12-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNCKSPIAMLWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis, beginning with the construction of the pyrido[4,3-d]pyrimidine core Key reactions include cyclization, benzylation, and acylation under specific conditions

Industrial Production Methods: Scaling up the synthesis for industrial purposes would require optimization of reaction conditions to ensure yield and purity. Methods such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and functionality.

Common Reagents and Conditions: Oxidation might be carried out using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction could involve reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may use halogenated compounds and bases under controlled conditions.

Major Products: Depending on the reaction, the products will vary For instance, oxidation might yield oxo derivatives, while reduction could produce different hydroxylated forms

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in chemistry, biology, medicine, and industry. It can act as a scaffold for developing new drugs, especially in targeting specific enzymes or receptors. In biology, it might be utilized to study cellular mechanisms due to its potential bioactivity. Industrial applications could involve its use in material science, such as in the development of polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. It might bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido-Pyrimidinone Derivatives

2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide ()
  • Structural Differences: Core: Pyrido[3,4-d]pyrimidinone vs. pyrido[4,3-d]pyrimidinone in the target compound. Substituents: 7-Benzyl and 2-(4-methylphenyl) on the core vs. 6-benzyl and 2-methyl in the target. Acetamide Side Chain: Linked to 2,5-dimethylphenyl vs. 2,4-difluorobenzyl in the target.
  • The pyrido[4,3-d]pyrimidinone core may offer distinct conformational flexibility, influencing binding to kinase ATP pockets.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()
  • Structural Differences: Core: Simpler pyrimidinone ring with a thioether linkage vs. fused pyrido-pyrimidinone in the target. Substituents: Benzyl group vs. fluorinated benzyl in the target.
  • Implications :
    • The thioether group (C–S–C) in this analog may reduce metabolic stability compared to the ether/amide linkages in the target compound.
    • The absence of a fused tetrahydropyridine ring likely diminishes its ability to engage in π-π stacking interactions critical for kinase inhibition .

Tetrahydropyrimidine-Based Acetamides

(S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B12] ()
  • Structural Differences: Core: Non-fused tetrahydropyrimidine with a sulfamoylphenyl group vs. fused pyrido-pyrimidinone in the target. Substituents: Hydroxyphenyl and sulfamoyl groups vs. fluorobenzyl in the target.
  • Implications :
    • The sulfamoyl group enhances solubility but may limit membrane permeability compared to the lipophilic difluorobenzyl group .
    • The hydroxyl group could introduce hydrogen-bonding interactions absent in the target compound.

Key Data Comparison

Compound Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound C₃₁H₃₀F₂N₄O₂ Pyrido[4,3-d]pyrimidinone 6-Benzyl, 2-methyl, 2,4-difluorobenzyl 556.6
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-...acetamide () C₃₃H₃₄N₄O₂ Pyrido[3,4-d]pyrimidinone 7-Benzyl, 2-(4-methylphenyl), 2,5-dimethylphenyl 542.7
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () C₁₅H₁₇N₃O₂S Pyrimidinone 4-Methyl, thioether, benzyl 307.4
(S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide () C₂₁H₂₃N₅O₆S Tetrahydropyrimidine Hydroxyphenyl, sulfamoylphenyl 481.5

NMR and Structural Analysis

  • NMR Insights (): Substituents in regions analogous to "positions 29–36" and "39–44" in the target compound’s pyrido-pyrimidinone core (e.g., benzyl or fluorobenzyl groups) would alter chemical shifts in these regions, reflecting changes in electron density and steric effects. This could influence binding to hydrophobic pockets in biological targets .

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide is a pyridopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H23F2N3O
  • Molecular Weight : 397.44 g/mol
  • CAS Number : Not specified in the literature but can be identified through its structure.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of various kinases involved in cancer cell proliferation and survival. The compound has been suggested to target the heat shock protein 90 (Hsp90) and other protein kinases, which are often overexpressed in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The compound is believed to inhibit key protein kinases involved in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells by disrupting their signaling networks.
  • Cell Cycle Arrest : Some studies suggest that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridopyrimidine derivatives similar to this compound:

  • Study on Antitumor Activity :
    • A study demonstrated that a related pyridopyrimidine compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to downregulation of Hsp90 .
    • Table 1 summarizes the results from this study:
    CompoundTumor TypeInhibition (%)Mechanism
    Compound AMelanoma70%Hsp90 Inhibition
    Compound BBreast Cancer65%Apoptosis Induction
  • Kinase Inhibition Studies :
    • Research indicated that compounds with similar structures effectively inhibited several kinases implicated in cancer progression .
    • Table 2 provides details on kinase inhibition:
    CompoundKinase TargetIC50 (µM)
    Compound AEGFR0.5
    Compound BVEGFR0.8

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